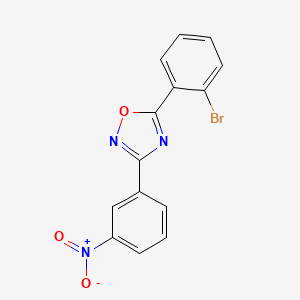![molecular formula C16H19N3O2S B5812771 N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)
N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea, commonly known as FMeT or PNU-109,291, is a chemical compound with potential therapeutic applications. It belongs to the class of thiourea derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of FMeT is not fully understood. However, it has been suggested that FMeT acts by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of intracellular signaling pathways, and its inhibition has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects
FMeT has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FMeT has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, FMeT has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMeT has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. FMeT is also soluble in water, which makes it suitable for in vitro experiments. However, FMeT has some limitations. It is not very selective for PDE10A and can inhibit other phosphodiesterases as well. This can lead to off-target effects and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for FMeT research. One area of interest is the development of more selective PDE10A inhibitors. This could improve the therapeutic potential of FMeT and reduce off-target effects. Another area of interest is the study of FMeT in combination with other drugs. This could lead to synergistic effects and improve the efficacy of FMeT in treating various diseases. Additionally, more research is needed to understand the mechanism of action of FMeT and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of FMeT involves the reaction of 4-(4-morpholinyl)aniline with 2-furylacetaldehyde in the presence of ammonium thiocyanate. The resulting product is then purified through recrystallization. The synthesis method has been optimized to improve the yield and purity of FMeT.
Aplicaciones Científicas De Investigación
FMeT has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and antiviral properties. FMeT has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-morpholin-4-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c22-16(17-12-15-2-1-9-21-15)18-13-3-5-14(6-4-13)19-7-10-20-11-8-19/h1-6,9H,7-8,10-12H2,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWQPAPYMXHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![ethyl 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5812717.png)




![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)


![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)
